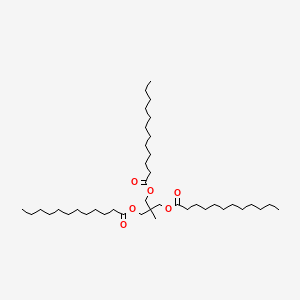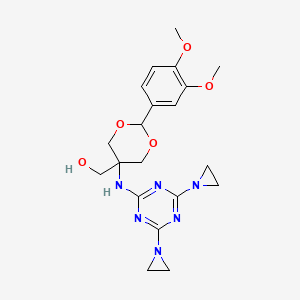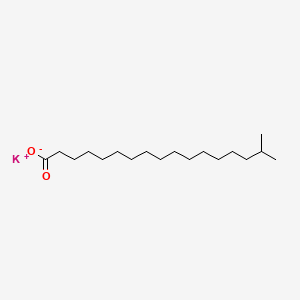![molecular formula C13H11NO4 B13763607 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one CAS No. 59442-99-8](/img/structure/B13763607.png)
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is an organic compound with the chemical formula C13H11NO4. It is a yellow crystalline solid, soluble in alcohol and ester solvents. This compound is known for its unique structure, which includes a furoquinoline core with methoxy groups at the 4 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one can be synthesized through various methods. One common method involves the hydroxymethylation and methoxylation of a quinoline derivative. The reaction conditions typically include the use of strong bases and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically quinoline derivatives with additional oxygen-containing functional groups.
Reduction: The major products are reduced forms of the original compound, often with hydroxyl groups replacing the methoxy groups.
Substitution: The major products are substituted quinoline derivatives with new functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Uniqueness
4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one is unique due to its specific substitution pattern on the furoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59442-99-8 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
4,6-dimethoxyfuro[2,3-b]quinolin-7-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-11-5-8-9(6-10(11)15)14-13-7(3-4-18-13)12(8)17-2/h3-6,15H,1-2H3 |
InChI-Schlüssel |
UEDHWVHQNDCRFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
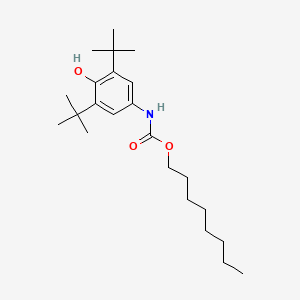
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

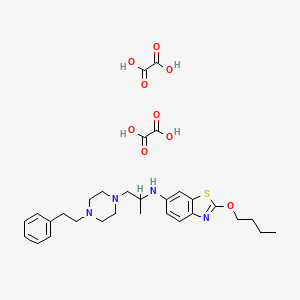

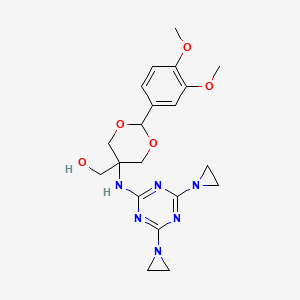
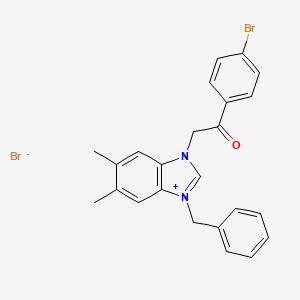
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

